molecular formula C16H19BrN6O4 B11543567 4-bromo-2-methoxy-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-bromo-2-methoxy-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11543567
M. Wt: 439.26 g/mol
InChI Key: MSDORFQZENGUTO-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that features a bromine atom, methoxy groups, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the bromine atom: Bromination of the phenol ring is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Methoxylation: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Morpholine ring attachment: This step involves the reaction of the triazine derivative with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom or the triazine ring, potentially yielding debrominated or reduced triazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of debrominated or reduced triazine derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used to study biological pathways and interactions due to its unique structure.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the triazine ring and morpholine moiety suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]ANISOLE
  • 4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(PIPERIDIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Uniqueness

The unique combination of the bromine atom, methoxy groups, and morpholine ring in 4-BROMO-2-METHOXY-6-[(E)-{2-[4-METHOXY-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL distinguishes it from similar compounds. This structure imparts specific chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H19BrN6O4

Molecular Weight

439.26 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[(E)-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C16H19BrN6O4/c1-25-12-8-11(17)7-10(13(12)24)9-18-22-14-19-15(21-16(20-14)26-2)23-3-5-27-6-4-23/h7-9,24H,3-6H2,1-2H3,(H,19,20,21,22)/b18-9+

InChI Key

MSDORFQZENGUTO-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)OC)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.